Cas no 2171623-08-6 (3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171623-08-6 structure
商品名:3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171623-08-6
MF:C30H32N2O6
メガワット:516.584888458252
CID:5836672
PubChem ID:165537989

3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 2171623-08-6
    • 3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-1515768
    • インチ: 1S/C30H32N2O6/c1-20(17-37-18-21-9-3-2-4-10-21)16-31-29(35)27(15-28(33)34)32-30(36)38-19-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h2-14,20,26-27H,15-19H2,1H3,(H,31,35)(H,32,36)(H,33,34)
    • InChIKey: BMENVPWUFRUIQI-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(=O)O)C(NCC(C)COCC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 516.22603674g/mol
  • どういたいしつりょう: 516.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 38
  • 回転可能化学結合数: 13
  • 複雑さ: 763
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515768-5.0g
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
5g
$9769.0 2023-06-05
Enamine
EN300-1515768-0.05g
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1515768-0.25g
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515768-1000mg
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
1000mg
$3368.0 2023-09-27
Enamine
EN300-1515768-2500mg
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515768-10000mg
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
10000mg
$14487.0 2023-09-27
Enamine
EN300-1515768-10.0g
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
10g
$14487.0 2023-06-05
Enamine
EN300-1515768-0.1g
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515768-2.5g
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515768-50mg
3-{[3-(benzyloxy)-2-methylpropyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171623-08-6
50mg
$2829.0 2023-09-27

3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Introduction to 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171623-08-6)

3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171623-08-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structural framework, combines multiple functional groups that make it a promising candidate for various applications in drug development and biochemical research. The presence of benzyloxy, methylpropylcarbamoyl, and fluoren-9-ylmethoxycarbonyl moieties in its structure suggests potential interactions with biological targets, making it a subject of intense study for medicinal chemists.

The structural complexity of 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is not merely a curiosity but a deliberate design choice aimed at optimizing pharmacological properties. The benzyloxy group, for instance, is often incorporated into molecules to enhance solubility and metabolic stability, while the methylpropylcarbamoyl moiety can contribute to the compound's binding affinity by providing specific hydrogen bonding interactions. Furthermore, the fluoren-9-ylmethoxycarbonyl group is a well-known protecting group in peptide chemistry but also serves as a fluorescent tag, enabling researchers to track the compound's behavior in biological systems.

In recent years, there has been a surge in interest regarding the development of novel compounds with enhanced bioavailability and targeted action. The multifaceted nature of 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid positions it as a versatile tool for investigating various biological pathways. Its potential applications span from enzyme inhibition to receptor binding studies, making it a valuable asset in the arsenal of synthetic chemists and biologists.

One of the most compelling aspects of this compound is its potential role in modulating biological processes through precise structural modifications. The benzyloxy group, for example, can be engineered to influence solubility and permeability across biological membranes, which is crucial for drug delivery systems. Similarly, the methylpropylcarbamoyl moiety can be tailored to enhance binding interactions with specific protein targets, thereby increasing the compound's efficacy. These features make 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid an attractive candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate how 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid interacts with biological targets such as enzymes and receptors. These simulations have revealed promising insights into its potential pharmacological properties, suggesting that it may exhibit inhibitory effects on certain disease-related pathways.

The synthesis of this compound represents a significant achievement in organic chemistry due to its intricate structure. The multi-step synthesis process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and protecting group strategies, to construct the complex framework of 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid.

In conclusion, 3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171623-08-6) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an ideal candidate for exploring new therapeutic strategies and understanding complex biological mechanisms. As research continues to uncover the full spectrum of its applications, this compound is poised to play a pivotal role in advancing our understanding of disease processes and developing novel treatments.

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